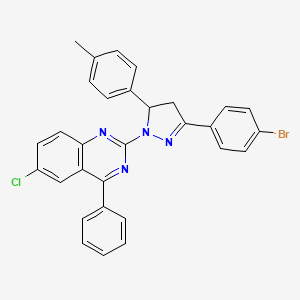
2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a useful research compound. Its molecular formula is C30H22BrClN4 and its molecular weight is 553.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-6-chloro-4-phenylquinazoline is a novel synthetic molecule that incorporates a pyrazole moiety and a quinazoline structure, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications based on structural characteristics and related research findings.
Structural Characteristics
The compound's structure features:
- A pyrazole ring , which is associated with various pharmacological properties.
- A quinazoline core , recognized for its role in anticancer and antimicrobial activities.
These structural elements suggest that the compound may exhibit significant biological activity, particularly in the fields of oncology and infectious diseases.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound often display a range of biological activities including:
- Anticancer Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Many pyrazole compounds exhibit antibacterial and antifungal effects, making them potential candidates for treating infections .
- Anti-inflammatory Effects : The presence of specific functional groups in similar compounds has been linked to anti-inflammatory activity, which could be relevant for therapeutic applications .
Anticancer Activity
A study evaluating the cytotoxic effects of various pyrazole derivatives found that those with bromine substitutions demonstrated enhanced efficacy against several cancer cell lines, including breast and lung cancers. The mechanism was primarily attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Studies
In vitro studies have indicated that derivatives structurally related to our compound exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For example, a series of pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Pyrazole derivatives | Induction of apoptosis |
| Antibacterial | Pyrazole derivatives | Inhibition of bacterial cell wall synthesis |
| Anti-inflammatory | Various substituted pyrazoles | Inhibition of pro-inflammatory cytokines |
科学研究应用
Biological Activities
Research indicates that compounds with similar structures exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Many pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies on related compounds have demonstrated their ability to inhibit bacterial peptidoglycan biosynthesis, targeting enzymes like MurB .
- Anticancer Properties : Preliminary cell-based assays have been conducted on structurally similar compounds against multiple cancer cell lines (e.g., breast, melanoma, ovarian). These studies often utilize the MTT assay to evaluate cell viability post-treatment .
Applications in Medicinal Chemistry
The compound's potential applications in medicinal chemistry are extensive:
- Antimicrobial Agents : The unique structural features may allow the compound to act as a potent antimicrobial agent. A study involving similar pyrazole derivatives indicated significant antibacterial activity against standard strains like Streptomycin .
- Anticancer Drugs : The anticancer potential has been explored through docking studies, revealing promising interactions with cancer-related targets. For example, binding affinities with enzymes involved in tumor progression have been assessed .
- Anti-inflammatory Agents : Compounds with pyrazole and quinazoline structures are often investigated for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines has been observed in related studies .
Case Studies
Several case studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A recent investigation into similar pyrazole derivatives reported their ability to inhibit growth in various bacterial strains, suggesting that modifications in the structure can lead to enhanced antimicrobial properties. The study utilized both in vitro assays and molecular docking techniques to validate findings .
- Anticancer Activity Assessment : Research involving derivatives of quinazoline and pyrazole demonstrated significant cytotoxic effects on several cancer cell lines. The study employed a combination of biological assays and computational modeling to predict efficacy and mechanism of action .
属性
IUPAC Name |
2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22BrClN4/c1-19-7-9-21(10-8-19)28-18-27(20-11-13-23(31)14-12-20)35-36(28)30-33-26-16-15-24(32)17-25(26)29(34-30)22-5-3-2-4-6-22/h2-17,28H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUJFIQZUCPWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5)C6=CC=C(C=C6)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22BrClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













